![molecular formula C22H20N6O3S B2961511 ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863452-90-8](/img/structure/B2961511.png)
ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of triazolopyrimidine . It contains a benzyl group attached to the triazolopyrimidine ring, which is further linked to a benzoate ester via a thioacetamido group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones . The specific synthesis process for this compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazolopyrimidine core, a benzyl group, a thioacetamido group, and a benzoate ester . The exact structure can be determined using techniques like NMR .Applications De Recherche Scientifique
Neuroprotective Agent
Triazole-pyrimidine hybrids have been studied for their potential neuroprotective properties. These compounds can be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They work by restoring neuronal function and structure, thus preventing or slowing disease progression .
Anti-neuroinflammatory Agent
The same class of compounds has shown promise as anti-neuroinflammatory agents. They can inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells, which are key players in the inflammatory response of the central nervous system .
Anticancer Activity
Triazole derivatives, including the compound , have been found to exhibit cytotoxic activity against various cancer cell lines. This makes them valuable for research into cancer treatments, particularly in identifying new therapeutic strategies .
Antimicrobial Activity
The triazole component of the compound has been associated with antimicrobial activity. This includes potential antibacterial and antifungal effects, which could be harnessed to develop new classes of antimicrobial agents, especially against multidrug-resistant pathogens .
Antioxidant Properties
Some triazole-pyrimidine hybrids have been evaluated for their antioxidant properties. These compounds can neutralize free radicals, thereby reducing oxidative stress, which is a factor in many chronic diseases .
Pharmacological Research
The diverse biological activities of triazole-pyrimidine hybrids make them a subject of interest in pharmacological research. They are used to study various drug interactions, mechanisms of action, and the development of new drugs with improved efficacy and safety profiles .
Mécanisme D'action
Target of Action
The primary targets of ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and inflammation .
Mode of Action
Ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with their active residues . This interaction results in the inhibition of endoplasmic reticulum (ER) stress and apoptosis .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, it reduces the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interactions with atf4 and nf-kb proteins, as well as its ability to inhibit er stress and apoptosis .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Orientations Futures
The future research directions could involve further investigation into the compound’s mechanism of action, its potential as a CDK2 inhibitor, and its cytotoxic activities against various cancer cell lines . Additionally, the synthesis process could be optimized, and the compound could be tested for other biological activities.
Propriétés
IUPAC Name |
ethyl 4-[[2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-2-31-22(30)16-8-10-17(11-9-16)25-18(29)13-32-21-19-20(23-14-24-21)28(27-26-19)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMHVRYXJPLKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
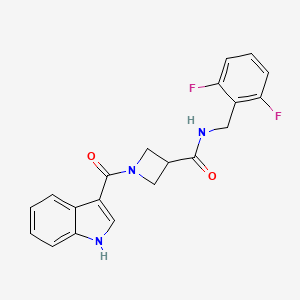

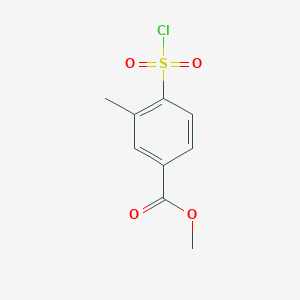
![1-((4-isopropylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2961433.png)
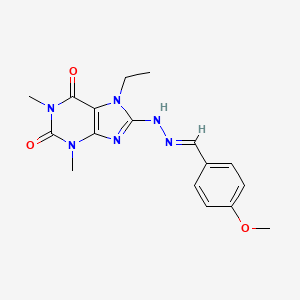
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2961436.png)
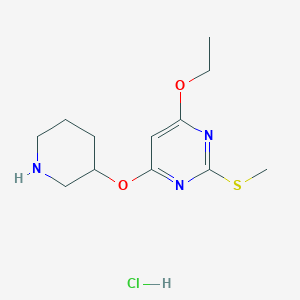
![6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone](/img/structure/B2961439.png)

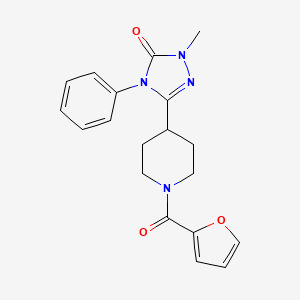
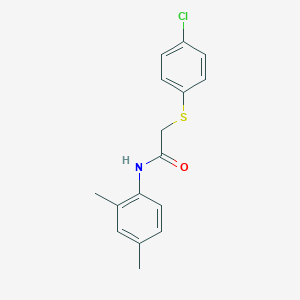
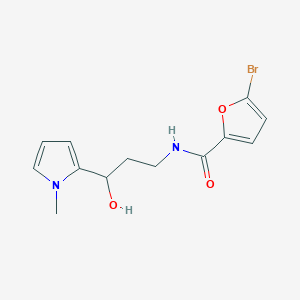
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline](/img/structure/B2961451.png)